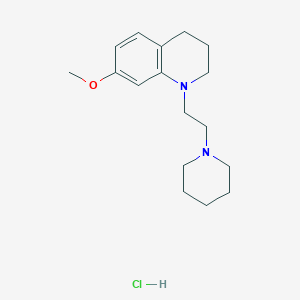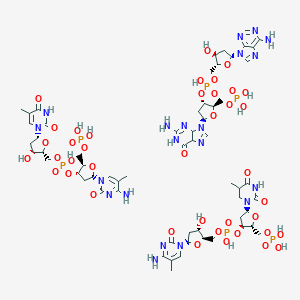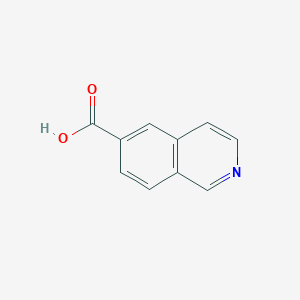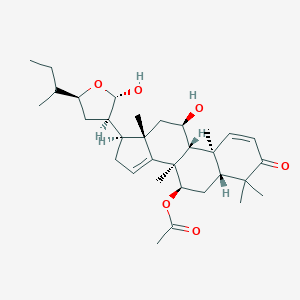
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride is a chemical compound with potential applications in scientific research. It is commonly referred to as THIQ and is synthesized through a multi-step process involving several chemical reactions. THIQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of THIQ involves its binding to certain receptors in the brain and other parts of the body. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and addiction. THIQ has also been shown to bind to the delta-opioid receptor, which is involved in pain modulation and immune function. The binding of THIQ to these receptors results in the activation of various signaling pathways, leading to the modulation of pain perception and other physiological processes.
Biochemical and Physiological Effects
THIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can reduce pain perception. THIQ has also been shown to have anti-inflammatory effects, meaning it can reduce inflammation in the body. Additionally, THIQ has been shown to have immunomodulatory effects, meaning it can modulate the immune system's response to various stimuli.
Advantages and Limitations for Lab Experiments
THIQ has several advantages for use in lab experiments. It is a potent and selective ligand for certain receptors, making it a useful tool for investigating the role of these receptors in various biological processes. THIQ is also relatively easy to synthesize, making it readily available for use in research. However, THIQ has some limitations for use in lab experiments. It has been shown to have a short half-life, meaning its effects may not be long-lasting. Additionally, THIQ has been shown to have some toxicity in certain cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving THIQ. One area of interest is the development of new analogs of THIQ with improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the investigation of the role of THIQ in various disease states, such as chronic pain and addiction. Additionally, THIQ may have potential applications in the development of new therapeutics for these and other conditions.
Synthesis Methods
The synthesis of THIQ involves several steps, starting with the reaction of 2-piperidinoethanol with 2-methoxybenzaldehyde to produce 1-(2-methoxybenzyl)-2-piperidinoethanol. This intermediate product is then reacted with acetic anhydride and sulfuric acid to produce 1-(2-methoxybenzyl)-2-acetoxy-2-piperidinoethane. The final step involves the reaction of this intermediate product with quinoline and palladium on carbon in the presence of hydrogen gas to produce THIQ.
Scientific Research Applications
THIQ has been used in a variety of scientific research applications, including studies on the central nervous system, addiction, and pain management. It has been shown to bind to certain receptors in the brain, including the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and addiction. THIQ has also been used in studies on the effects of opioids on the immune system and the role of inflammation in pain.
properties
CAS RN |
102259-75-6 |
|---|---|
Product Name |
Quinoline, 1,2,3,4-tetrahydro-7-methoxy-1-(2-piperidinoethyl)-, monohydrochloride |
Molecular Formula |
C17H27ClN2O |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
7-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H |
InChI Key |
RIAWOGBFXHSHFP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
Canonical SMILES |
COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl |
Other CAS RN |
102259-75-6 |
synonyms |
N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)



